molecular formula C5H7F3N2O2 B2409066 N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1209612-52-1

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2409066
CAS No.: 1209612-52-1
M. Wt: 184.118
InChI Key: YBTYITDVUQPENZ-UHFFFAOYSA-N
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Description

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound known for its unique chemical structure and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of N-methylamine with 2,2,2-trifluoroethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Investigated for its potential biological activity and effects on biological systems.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 2,2,2-trifluoroethylamine
  • 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Uniqueness

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide stands out due to its unique combination of a methyl group and a trifluoroethyl group attached to an oxalamide backbone. This structure imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide structure characterized by two nitrogen atoms connected by an oxalyl moiety. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with molecular targets.

The mechanism of action of this compound involves interactions with specific enzymes or receptors. The trifluoromethyl group is believed to increase the compound's binding affinity and selectivity for these targets. This enhanced interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown effectiveness against various microbial strains. For instance, derivatives with similar structures have been evaluated for their activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), with minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties .
  • Cytotoxicity : In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Compounds with related structures have shown IC50 values in the low micromolar range against tumor cells .

Study 1: Antimycobacterial Activity

A series of oxalamides were synthesized and screened for their antimycobacterial properties. The study revealed that this compound and its analogs displayed promising activity against Mycobacterium tuberculosis. The most potent derivatives exhibited MIC values as low as 2 µM .

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationships (SAR) of oxalamides demonstrated that modifications in the alkyl chain length and functional groups significantly influenced biological activity. For example, increasing lipophilicity through longer alkyl chains was correlated with enhanced antimicrobial efficacy but could also lead to solubility issues in testing media.

Data Table: Biological Activity Overview

Activity Type Observed Effect Reference
AntimicrobialEffective against M. tuberculosis
CytotoxicityIC50 values in low micromolar range
Enzyme InteractionPotential inhibition of carbonic anhydrases

Properties

IUPAC Name

N-methyl-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O2/c1-9-3(11)4(12)10-2-5(6,7)8/h2H2,1H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTYITDVUQPENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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